2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1017231-31-0
VCID: VC7868569
InChI: InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
SMILES: CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

CAS No.: 1017231-31-0

Cat. No.: VC7868569

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid - 1017231-31-0

Specification

CAS No. 1017231-31-0
Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name 2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Standard InChI InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key GDDONBMHCPHZJH-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O
Canonical SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O

Introduction

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a complex organic compound featuring a 1,3-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in pharmaceutical and chemical research, given its structural similarity to other bioactive molecules.

Synthesis

The synthesis of 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the acetic acid group. This can be achieved through condensation reactions involving appropriate precursors such as chloroacetate and oxazole derivatives.

Biological Activity

While specific biological activity data for 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is limited, compounds with similar structures have shown potential in various therapeutic areas, including anticancer and antibacterial applications. For instance, oxazole derivatives have been explored for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anticancer Potential

Studies on related oxazole compounds suggest that modifications to the oxazole ring can enhance biological activity. For example, certain oxadiazole-linked aryl compounds have demonstrated significant anticancer activity against various cancer cell lines .

Antibacterial Activity

Some oxazole derivatives have shown promising antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. This activity is often attributed to the compound's ability to interact with bacterial enzymes or membranes .

Table 2: Potential Biological Activities

ActivityDescription
AnticancerPotential inhibition of tubulin polymerization
AntibacterialInteraction with bacterial enzymes or membranes

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